![molecular formula C19H24N6O4S B6542580 1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060226-05-2](/img/structure/B6542580.png)
1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
The compound “1-(2,4-dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been proposed as a bromodomain inhibitor with micromolar IC50 values . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .
Scientific Research Applications
Energetic Materials
Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure have been synthesized and used as energetic materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . These features suggest strong possibilities for applications as secondary explosives .
Heat-Resistant Explosives
Certain compounds in this category have shown excellent thermal stability and very good calculated detonation performance . This makes them outperform all current heat-resistant explosives, suggesting a significant potential as a heat-resistant explosive .
Primary Explosives
Some compounds are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .
Medicinal Applications
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been used in diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
RORγt Inverse Agonists
Compounds with a 1,2,4-triazolo[1,5- structure have been found to act as RORγt inverse agonists .
JAK1 and JAK2 Inhibitors
These compounds have also been found to act as JAK1 and JAK2 inhibitors , which can be used in the treatment of various diseases.
Treatment of Cardiovascular Disorders
Compounds with a 1,2,4-triazole-based fused heterocycles structure have been used in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These compounds have also been used in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors, making them potential candidates for drug design, discovery, and development .
Mode of Action
Similar compounds have been shown to induce apoptosis in cancer cells by upregulating p53, bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the bcl2 level . These compounds also exhibit promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to apoptosis and cell cycle regulation . These compounds can arrest the cell cycle at the G2/M phase, leading to cell death .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The pharmacokinetic properties of these compounds are crucial for their potential use as therapeutic agents .
Result of Action
Similar compounds have been shown to exhibit potent cytotoxic activities against cancer cells . For example, some compounds have demonstrated better antitumor activities against MDA-MB-231 cells than the reference drug Erlotinib .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature
Future Directions
The compound offers promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . The optimized compound from a similar series exhibited excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This suggests potential future directions for the development and optimization of similar compounds.
properties
IUPAC Name |
6-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4S/c1-4-17-20-21-18-7-8-19(22-25(17)18)23-9-11-24(12-10-23)30(26,27)16-6-5-14(28-2)13-15(16)29-3/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCESAPIBLILOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
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